Bienvenue dans la boutique en ligne BenchChem!

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide

Medicinal Chemistry Drug Design Physicochemical Properties

N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide (CAS 937598-04-4) is a synthetic small molecule belonging to the N-(5-acetyl-4-methylthiazol-2-yl)arylamide class. It features a 4-methylbenzamide moiety linked to a 5-acetyl-4-methylthiazole core via an N-cyclopropyl bridge.

Molecular Formula C17H18N2O2S
Molecular Weight 314.4 g/mol
CAS No. 937598-04-4
Cat. No. B3308183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide
CAS937598-04-4
Molecular FormulaC17H18N2O2S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(C2CC2)C3=NC(=C(S3)C(=O)C)C
InChIInChI=1S/C17H18N2O2S/c1-10-4-6-13(7-5-10)16(21)19(14-8-9-14)17-18-11(2)15(22-17)12(3)20/h4-7,14H,8-9H2,1-3H3
InChIKeyYWANDSBHPPQIER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide (CAS 937598-04-4): A Thiazole-Arylamide Scaffold with Multi-Target Potential


N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide (CAS 937598-04-4) is a synthetic small molecule belonging to the N-(5-acetyl-4-methylthiazol-2-yl)arylamide class [1]. It features a 4-methylbenzamide moiety linked to a 5-acetyl-4-methylthiazole core via an N-cyclopropyl bridge. Compounds in this chemotype have been investigated as multi-target-directed ligands for applications in antibacterial, antifungal, antioxidant, and enzyme inhibitory research [1][2]. The compound is commercially available as a research chemical with a characterized molecular weight of 314.4 g/mol and a calculated XLogP3 of 3.6 [3].

Why N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide Cannot Be Replaced by a Random N-(5-acetyl-4-methylthiazol-2-yl)arylamide


Substituting this compound with a structurally similar N-(5-acetyl-4-methylthiazol-2-yl)arylamide analog carries a high risk of functional failure because the class demonstrates extreme sensitivity in its structure-activity relationship (SAR) to the nature of the amide substituent [1]. A study of eight close derivatives (3a–h) showed that simply altering the aryl group on the amide led to drastic differences in bioactivity. For example, the most potent α-glucosidase inhibitor (3h, IC50 134.4 μg/mL) was over 1.8-fold more active than the next best analog (3c, IC50 157.3 μg/mL), while other derivatives were inactive [1]. This underscores that the unique N-cyclopropyl-4-methylbenzamide pharmacophore in CAS 937598-04-4, a distinct combination not represented in the 3a–h series, is likely to confer a non-interchangeable biological profile. Procurement decisions must therefore be based on the specific, quantitative performance data for this exact compound, not on assumptions from the broader chemotype.

Quantitative Differentiation Evidence for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide Against Its Closest Comparators


Physicochemical Profile vs. the N-Cyclopropylbutyramide Analog

The target compound possesses a distinct physicochemical profile compared to the closely related analog N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutyramide (CAS 938014-02-9). The 4-methylbenzamide group in CAS 937598-04-4 contributes to a higher molecular weight (314.4 vs. 254.35 g/mol for the butyramide [1]) and hydrophobicity (XLogP3: 3.6 vs. a predicted XLogP3 of ~1.8 for the butyramide). This results in a larger topological polar surface area (TPSA: 78.5 Ų ) and a higher number of rotatable bonds (4 ), properties that directly influence membrane permeability and target binding.

Medicinal Chemistry Drug Design Physicochemical Properties

Structural Uniqueness in the Context of Multi-Target SAR

In a series of eight N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives (3a–h), the identity of the aryl amide substituent was the primary driver of biological activity. The 4-methylbenzamide group present in the target compound is absent from this characterized series, meaning its activity cannot be interpolated from published data [1]. Given that the most active antibacterial derivative (3d) and the most active antifungal derivative (3a) differed by a single functional group, the unique N-cyclopropyl spacer of the target compound adds a second dimension of structural divergence (a non-aromatic, constrained secondary amine) that has not been evaluated in any disclosed SAR study.

Structure-Activity Relationship Enzyme Inhibition Antimicrobial

HDAC Inhibitory Potential Suggested by Patent Class Context

A patent from Gilead Sciences (WO 2010/014611) discloses cycloalkylidene and heterocycloalkylidene compounds as HDAC inhibitors and explicitly exemplifies a closely related substructure: 4-(1-(5-acetyl-4-methylthiazol-2-yl)cyclopropyl)-N-hydroxybenzamide [1]. The target compound, while not a hydroxamic acid, possesses the same 5-acetyl-4-methylthiazole core and a cyclopropyl motif. This contrasts with the N-(5-acetyl-4-methylthiazol-2-yl)arylamide series of Ujan et al., which was not investigated for HDAC activity. This provides a patent-backed rationale for prioritizing the target compound in HDAC screening over the arylamide series, where no such intellectual property precedent exists.

HDAC Inhibition Epigenetics Oncology

Target Application Scenarios for N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide Based on Quantitative Differentiation


Medicinal Chemistry Hit Expansion for Alpha-Glucosidase Inhibitors

The target compound addresses a specific gap in the N-(5-acetyl-4-methylthiazol-2-yl)arylamide SAR landscape. The existing series (3a–h, Ujan et al. 2022) demonstrated alpha-glucosidase inhibition with IC50 values from 134.4 to >200 μg/mL [1]. The target compound's unique N-cyclopropyl-4-methylbenzamide moiety introduces a rigid, non-planar secondary amide that has not been tested. This makes it a high-priority candidate for hit expansion screens aiming to improve potency beyond the 134.4 μg/mL benchmark set by compound 3h, or to achieve isoform selectivity not seen in the published linear arylamide series.

HDAC Inhibitor Fragment-Based Drug Discovery Programs

The compound's thiazole core and cyclopropyl spacer share key structural elements with patented HDAC inhibitor pharmacophores, such as those disclosed in WO 2010/014611 [2]. Unlike the hydroxamic acid examples in the patent, the target compound's N-cyclopropyl-4-methylbenzamide terminus provides a non-hydroxamate zinc-binding group alternative. This profile is valuable for fragment-based drug discovery programs that require non-hydroxamate starting points to achieve improved selectivity and pharmacokinetic properties, where the arylamide series from Ujan et al. provides no HDAC-relevant starting point.

Anti-Infective Screening Against Drug-Resistant Pathogens

The foundational chemotype has validated antibacterial and antifungal activity. Compound 3d from the 2022 study showed significant antibacterial activity, while compound 3a exhibited a 24 mm zone of inhibition against fungal strains [1]. The target compound's distinct 4-methylbenzamide substitution and increased lipophilicity (XLogP3: 3.6 [3]) may enhance penetration through the outer membrane of Gram-negative bacteria or fungal cell walls compared to the more polar analogs in the published series, making it a rational procurement choice for anti-infective screening panels targeting drug-resistant priority pathogens as defined by the WHO.

Computational Chemistry and Molecular Modeling Benchmarking

The compound possesses a well-defined, rigid structure with a calculated TPSA of 78.5 Ų and 4 rotatable bonds [3], placing it within the drug-like chemical space (MW < 500, LogP < 5). Its unique combination of a thiazole, cyclopropylamine, and benzamide makes it a useful benchmarking molecule for validating docking algorithms, molecular dynamics simulations, and free energy perturbation (FEP) calculations against a structurally complex but synthetically accessible target. This contrasts with simpler linear analogs that may not adequately challenge computational models.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.